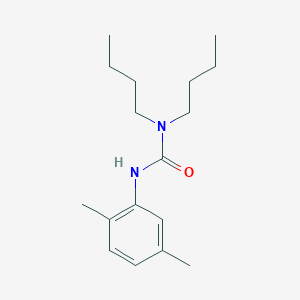

Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

Description

Overview of Urea (B33335) Derivatives in Chemical Sciences

Urea and its derivatives are a class of organic compounds that are of significant interest in both medicinal and synthetic chemistry. nih.gov The central urea functionality is capable of forming multiple stable hydrogen bonds with proteins and receptor targets, a characteristic that is crucial for specific biological activities and drug properties. nih.gov The carbonyl oxygen atom serves as a hydrogen bond acceptor, while the hydrogen atoms on the two nitrogen atoms act as donors. researchgate.netnih.gov This dual nature is not only pivotal for drug-target interactions but also influences key drug-like properties such as aqueous solubility and permeability. nih.gov

The applications of urea derivatives are extensive. They are integral to numerous bioactive compounds and clinically approved therapies. nih.govacs.orgexlibrisgroup.com Beyond medicine, they are employed as linkers in antibody-drug conjugates, as building blocks in combinatorial chemistry, and find use in materials science and as organocatalysts. nih.gov The synthesis of these compounds has traditionally involved reagents like phosgene (B1210022) or isocyanates, but newer methodologies are being developed to circumvent the safety and environmental issues associated with these toxic chemicals. nih.gov

Significance of N,N-dibutyl-N'-(2,5-dimethylphenyl)- Substitution Pattern in Urea Scaffolds

The specific substitution pattern in Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- defines its chemical character. This pattern is a type of N,N-disubstituted N'-aryl urea. The N,N'-diaryl urea scaffold, a close relative, is considered a privileged structure in medicinal chemistry, particularly in the design of anticancer agents like kinase inhibitors. nih.govresearchgate.net The urea moiety in these structures is often crucial for binding to the target, typically forming key hydrogen bonds within the active site of enzymes like kinases. nih.govresearchgate.net

The N,N-dibutyl group introduces significant lipophilicity and steric bulk on one side of the urea molecule. This can influence solubility in nonpolar environments and modulate how the molecule fits into a binding pocket. The introduction of tertiary amine groups into similar structures has been shown to improve hydrophilicity and pharmacokinetic properties. nih.gov

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

A review of the current scientific literature indicates a significant knowledge gap concerning the specific compound Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. There is a lack of published studies detailing its synthesis, characterization, or evaluation for any biological or material application.

However, the research landscape for structurally similar compounds is rich. For example, a synthetic procedure for the closely related isomer, 1,1-dibutyl-3-(2,4-dimethylphenyl)urea , has been documented in patent literature. This synthesis involves the reaction of 2,4-dimethylphenylisocyanate with di(n-butyl)amine. This suggests that a similar synthetic route could be employed for the 2,5-dimethylphenyl analog.

The broader class of N,N'-disubstituted ureas is actively being investigated for various therapeutic applications, including as antiplatelet researchgate.netnih.gov and anticancer agents. nih.govresearchgate.net Specifically, N,N'-diarylureas have received extensive attention as key pharmacophores in the development of kinase inhibitors for cancer therapy, following the success of drugs like sorafenib. nih.gov Research in this area focuses on optimizing the substituents on the aryl rings to improve potency and selectivity. nih.govmdpi.com

The primary knowledge gap, therefore, is the complete absence of experimental data for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. Its synthesis, spectroscopic data (NMR, IR, MS), physical properties, and potential utility in any field of chemical science remain unexplored in the public domain. This presents an opportunity for future research to synthesize this compound, characterize it, and investigate its properties, potentially uncovering new applications in medicine or materials science.

Data Tables

Table 1: Physicochemical Properties of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- and a Related Isomer. Note: The properties for the title compound are predicted, as no experimental data is publicly available.

| Property | Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- | 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea |

| Molecular Formula | C₁₇H₂₈N₂O | C₁₇H₂₈N₂O |

| Molecular Weight | 276.42 g/mol (calculated) | 276.4 g/mol |

| CAS Number | Not available | 86781-15-9 |

| Physical State | Predicted to be a solid at room temperature | Solid |

| Melting Point | Not available | 48-50 °C |

| Synthesis | Not documented | Reaction of 2,4-dimethylphenylisocyanate and di(n-butyl)amine |

Structure

2D Structure

Properties

CAS No. |

86781-20-6 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1,1-dibutyl-3-(2,5-dimethylphenyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |

InChI Key |

VDVRHWZOECBDLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Urea, N,n Dibutyl N 2,5 Dimethylphenyl

Classical and Phosgene-Free Synthetic Routes for Urea (B33335) Derivatives

The formation of the urea bond has traditionally been achieved through several key reactions. These methods, while effective, often involve hazardous reagents, prompting the development of safer, phosgene-free alternatives.

Amine-Isocyanate Condensation Strategies

The most direct and widely employed method for the synthesis of N,N-disubstituted ureas like N,N-dibutyl-N'-(2,5-dimethylphenyl)urea is the condensation of a secondary amine with an isocyanate. google.comresearchgate.netresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions.

The synthesis of the target compound would involve the reaction of di-n-butylamine with 2,5-dimethylphenyl isocyanate. This is a well-established transformation in organic synthesis. The isocyanate, in turn, is commonly synthesized from the corresponding aniline, 2,5-dimethylaniline (B45416), through phosgenation or by using a phosgene (B1210022) equivalent such as triphosgene (B27547). mdpi.com A patent for the synthesis of a closely related compound, 1,1-di-(n-butyl)-3-(2,4-dimethylphenyl)urea, describes the addition of a hexane (B92381) solution of 2,4-dimethylphenylisocyanate to a hexane solution of di(n-butyl)amine, followed by stirring at room temperature for two hours. After evaporation of the solvent, the product is obtained by recrystallization. This procedure is directly analogous to the synthesis of the 2,5-dimethylphenyl derivative.

The following table provides examples of N,N-dialkyl-N'-aryl urea synthesis via amine-isocyanate condensation, illustrating typical reaction conditions and yields.

| Amine | Isocyanate | Solvent | Temperature | Time | Yield (%) |

| Di-n-butylamine | 2,4-Dimethylphenyl isocyanate | Hexane | Room Temp. | 2 h | High (not specified) |

| Diisopropylamine | Phenyl isocyanate | Methanol (B129727) | 70 °C | 18 h | 81 |

| N-methyl-tert-butylamine | Phenyl isocyanate | Methanol | 50 °C | 1 h | >99 |

| N-ethyl-tert-butylamine | Phenyl isocyanate | Methanol | 20 °C | 18 h | >99 |

Carbonyl Equivalents in Urea Formation

To circumvent the use of highly toxic phosgene, various carbonyl equivalents have been developed for urea synthesis. rsc.orgresearchgate.net These reagents react with amines to form the urea linkage, often through an in situ-generated isocyanate or a related reactive intermediate. Common phosgene substitutes include triphosgene (bis(trichloromethyl)carbonate), di-tert-butyl dicarbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgresearchgate.net

For instance, triphosgene can react with an arylamine in the presence of a base to generate an aryl isocyanate, which can then be reacted with a secondary amine like di-n-butylamine to yield the desired unsymmetrical urea. mdpi.com Similarly, CDI is a safer, crystalline solid that reacts with amines to form carbamoyl-imidazolium intermediates, which are effective carbamoylating agents. nih.gov

The following table summarizes the synthesis of unsymmetrical ureas using various carbonyl equivalents.

| Amine 1 | Amine 2 | Carbonyl Equivalent | Catalyst/Base | Solvent | Yield (%) |

| Arylamine | Primary/Secondary Amine | Triphosgene | Triethylamine | Dichloromethane | Moderate to Excellent |

| Primary/Secondary Amine | Primary/Secondary Amine | N,N'-Carbonyldiimidazole (CDI) | None | Various | 76-98 |

| Aniline | Methyl Carbamate (B1207046) | - | - | Methanol | 90.1 (Aniline Conversion) |

| Diamines | Diformamides | - | Manganese Pincer Complex | - | Atom-economic |

Nucleophilic Addition Protocols

Nucleophilic addition reactions provide another versatile route to urea derivatives. These methods often involve the in situ generation of a reactive species that is subsequently trapped by an amine. A notable example is the Hofmann rearrangement of primary amides, which generates an isocyanate intermediate that can be trapped by an amine. nih.gov

Another approach involves the reaction of amines with a source of the carbamoyl (B1232498) moiety. For example, phenyl carbamates can be treated with an amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to generate ureas in high yield under mild conditions. This method avoids the direct use of isocyanates.

Green Chemistry Principles in the Synthesis of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of ureas, aiming to reduce the use of hazardous substances and improve energy efficiency. nih.govresearchgate.net

Aqueous-Phase Reaction Systems

Performing organic reactions in water as a solvent is a key aspect of green chemistry. The synthesis of N-substituted ureas has been successfully achieved in aqueous media without the need for organic co-solvents. nih.govresearchgate.netrsc.org One such method involves the nucleophilic addition of amines to potassium isocyanate in water. nih.govresearchgate.netrsc.org This approach is scalable and often allows for simple product isolation through filtration, avoiding the need for chromatographic purification. nih.govresearchgate.netrsc.org For the synthesis of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, this would conceptually involve the reaction of di-n-butylamine and 2,5-dimethylaniline with a suitable isocyanate precursor in an aqueous system. However, the direct application to N,N-dialkyl-N'-aryl ureas may require optimization to manage the solubility of the reactants.

Research has demonstrated that a variety of N-substituted ureas can be synthesized in good to excellent yields in water. nih.govresearchgate.netrsc.org The table below presents examples of urea synthesis in aqueous or partially aqueous systems.

| Amine(s) | Reagents | Solvent | Conditions | Yield (%) |

| Aniline and Morpholine (mixture) | KOCN, HCl | Water | Room Temp., 4 h | Selective for N-phenylurea |

| Various primary and secondary amines | KOCN, HCl | Water | Room Temp. | Good to Excellent |

| Diphenyl carbonate and amines | - | H2O:THF | - | Not specified |

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is another important goal of green chemistry, as it simplifies reaction procedures and reduces waste from catalyst separation. Catalyst-free synthesis of unsymmetrical ureas has been achieved under mild conditions. nih.govresearchgate.netrsc.orgrsc.org

One notable catalyst-free method involves the reaction of amines with carbonyl sulfide (B99878) (COS). rsc.org This approach allows for the selective synthesis of unsymmetrical ureas from various combinations of amines. Another strategy is the reaction of phenylurea with primary and secondary amines in a refluxing solvent like dioxane, which does not require any catalyst or additives.

The following table highlights examples of catalyst-free urea synthesis.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |

| Aliphatic/Aromatic Amines | COS | Various | Mild | Good to Excellent |

| Phenylurea | Primary/Secondary Amines | Dioxane | Reflux | Very Good |

| Nitrate | Carbon Dioxide | Water Microdroplets | Spray | >99 (Selectivity) |

Transition-Metal Catalyzed Synthesis and Functionalization

The synthesis of unsymmetrically substituted ureas, such as N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, has been significantly advanced through the use of transition-metal catalysis. These methods offer powerful alternatives to classical approaches, which typically involve the use of hazardous reagents like phosgene or isocyanates. nih.gov Catalytic routes provide access to a wide range of urea derivatives with high efficiency and functional group tolerance. nih.govacs.org

Palladium-Catalyzed C-H Activation and Cross-Coupling Strategies

Palladium catalysis stands out as a versatile tool for the construction of the C-N bonds inherent to the urea moiety. Key strategies include C-H activation and cross-coupling reactions, which allow for the direct formation of N-aryl linkages.

One prominent approach is the palladium-catalyzed amidation or cross-coupling of an aryl halide (or triflate) with a pre-formed urea nucleophile. nih.govcapes.gov.br For the synthesis of the target compound, this could involve coupling 1-bromo-2,5-dimethylbenzene with N,N-dibutylurea. The development of specialized ligands, such as the bipyrazole ligand bippyphos, has been crucial for achieving high yields in the coupling of both aryl bromides and the less reactive aryl chlorides with various ureas. nih.gov Another powerful palladium-catalyzed method is the oxidative carbonylation of amines. acs.org This process combines an amine, carbon monoxide (CO), and an oxidant to construct the urea backbone, offering high atom economy. nih.gov For the target molecule, this could hypothetically involve the oxidative carbonylation of a mixture of dibutylamine (B89481) and 2,5-dimethylaniline. Efficient catalytic systems, such as those using PdI₂ with excess KI, have been developed to drive these reactions. acs.org

More advanced strategies involve the direct C-H activation of the aromatic ring. Palladium-catalyzed directed C-H activation of arylureas has been investigated, where the urea moiety itself directs the metal to a specific C-H bond on the aryl ring for functionalization. rsc.org While often used for introducing new groups onto a pre-existing urea, the principles of C-H activation are central to modern synthetic design. DFT calculations have shown that this turnover-limiting step is acid-catalyzed and can proceed even without coordinating bases like acetate (B1210297). rsc.org

Other Metal-Mediated Functionalization Approaches

While palladium is a dominant metal in this field, other transition metals have also been employed for the synthesis of urea derivatives. Catalytic systems based on cobalt, nickel, ruthenium, manganese, and gold have been utilized for the oxidative carbonylation of amines with carbon monoxide. nih.gov However, these reactions can sometimes lead to mixtures of products, including ureas, oxamides, and formamides, depending on the reaction conditions. nih.gov

Recently, heterogeneous single-atom catalysts have emerged as a promising avenue. A nickel single-atom catalyst supported on carbon nitride (Ni1/CN) has been reported for facilitating C(sp²)-C(sp³) coupling under visible light, showcasing the potential of modern catalytic systems for complex bond formations. acs.org Although not directly applied to urea synthesis, such systems highlight the ongoing innovation in metal-catalyzed reactions that could be adapted for urea functionalization. The functionalization of peptides and proteins using various metal-based methods is also an area of active research, demonstrating the unique reactivity and selectivity that transition metals offer for modifying complex molecules. nih.gov

Synthesis of Structural Analogues and Related Derivatives

The synthesis of analogues of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea is guided by specific design principles aimed at modulating the compound's physicochemical properties and potential biological interactions. This involves the strategic introduction of different substituents on both the nitrogen atoms and the phenyl ring.

Design Principles for N-Substituted Urea Derivatives

The design of N-substituted urea derivatives focuses on manipulating their structural and electronic properties. The urea functional group is a potent hydrogen bond donor and acceptor, a characteristic that is fundamental to its role in molecular recognition. mdpi.com

Key design principles include:

Modulating Hydrogen Bonding: The hydrogen bonding capability can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the substituents attached to the urea nitrogens. nih.gov

Controlling Conformation and Solubility: The planarity of the urea moiety can be disrupted by introducing bulky substituents. In the target molecule, the N,N-dibutyl groups serve this purpose. This alkylation can affect self-association properties and improve solubility in nonpolar solvents. nih.gov Similarly, placing substituents at the ortho position of the N-aryl group, such as the 2-methyl group in the target compound, can influence the molecule's conformation. nih.gov

Enhancing Binding Affinity: In the context of drug design, particularly for kinase inhibitors, diaryl ureas are a dominant scaffold. mdpi.com The aromatic rings enhance binding through nonbonded π-interactions within the hydrophobic pockets of target proteins. mdpi.com Functionalizing these rings allows for extended spatial reach and the formation of additional key interactions. mdpi.com

Interactive Table: Design Principles for N-Substituted Ureas

| Structural Feature | Design Principle | Functional Effect | Reference |

|---|---|---|---|

| N-Alkyl Groups (e.g., Dibutyl) | Introduce steric bulk, disrupt planarity | Improves solubility, modifies self-association properties | nih.gov |

| N-Aryl Substituents (e.g., 2,5-Dimethylphenyl) | Provide π-surfaces for interaction | Enhances binding to protein hydrophobic pockets via π-π stacking and CH-π interactions | mdpi.com |

| Ortho-Substituents on Aryl Ring | Induce steric hindrance, influence conformation | Can promote formation of specific intramolecular hydrogen bonds, pre-organizing the molecule for binding | nih.gov |

| Electron-Donating/Withdrawing Groups | Modulate electronic properties of the urea | Alters the strength of hydrogen bonding | nih.gov |

Selective Functionalization and Derivatization

The synthesis of derivatives often relies on the selective functionalization of a parent urea structure. A powerful technique for achieving this is directed ortho-metalation. For instance, unsymmetrical N,N'-diarylureas can be selectively alkylated at the more sterically hindered nitrogen atom. nih.gov The resulting N-alkylated urea can then undergo directed metalation (ortholithiation) using a strong base like sec-BuLi. nih.gov This process selectively activates the ortho position on the aryl ring attached to the alkylated nitrogen, allowing for a subsequent reaction with an electrophile to introduce a new functional group with high regioselectivity. nih.gov This methodology provides a precise tool for creating a library of derivatives from a common intermediate.

Scaling-Up and Process Optimization for Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that require careful process optimization. For urea synthesis, key variables include temperature, pressure, and reactant ratios. researchgate.net Industrial urea production often occurs at high temperatures (170-200°C) and pressures (130-300 bar). researchgate.net The optimal temperature for the dehydration of the ammonium (B1175870) carbamate intermediate to urea is estimated to be around 183°C. researchgate.net

While modern catalytic methods offer elegance and flexibility, classical synthetic routes are often favored for large-scale production due to their simplicity, cost-effectiveness, and high throughput. The reaction between an isocyanate and an amine is a robust and high-yielding method for forming ureas. nih.gov For a compound structurally similar to the target molecule, 1,1-dibutyl-3-(2,4-dimethylphenyl)urea, a documented synthesis involves the straightforward addition of 2,4-dimethylphenylisocyanate to di(n-butyl)amine in a solvent like hexane at room temperature. The product is then isolated by evaporation and recrystallization. This type of process is often more amenable to scale-up than complex catalytic systems that may require expensive or sensitive catalysts and ligands.

Furthermore, developing sustainable and "green" processes is a major goal. This includes using less hazardous reagents and solvents. For example, methods for synthesizing N-substituted ureas in water have been developed to avoid the use of toxic volatile organic compounds (VOCs). organic-chemistry.org Such processes, which allow for simple product isolation via filtration, are highly desirable for industrial applications. organic-chemistry.org

Interactive Table: Overview of Synthetic Methodologies for Ureas

| Methodology | Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amidation | Palladium complex with ligand (e.g., bippyphos) | Aryl halide/triflate + Urea | General method for unsymmetrical ureas; couples aryl chlorides. | nih.gov, capes.gov.br |

| Palladium-Catalyzed Oxidative Carbonylation | PdI₂ / KI | Primary/Secondary Amines + CO + Air | High atom economy; direct synthesis from amines. | acs.org |

| Directed Ortho-Metalation | sec-BuLi | N-Alkyl-N,N'-diarylurea + Electrophile | Regioselective functionalization of the aryl ring. | nih.gov |

| Classical Isocyanate Method | None | Isocyanate + Amine | Simple, high-yielding, often used for scale-up. | nih.gov |

| Hofmann Rearrangement | Phenyliodine diacetate (PIDA) | Primary amide + Ammonia source | Mild conditions, generates isocyanate in situ. | organic-chemistry.org, thieme.de |

Advanced Spectroscopic and Structural Elucidation of Urea, N,n Dibutyl N 2,5 Dimethylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data is crucial for the unambiguous assignment of the molecular structure of a compound. This involves analyzing the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Urea (B33335), N,N-dibutyl-N'-(2,5-dimethylphenyl)-, one would expect to observe distinct signals for the aromatic protons on the 2,5-dimethylphenyl group, the protons of the two butyl chains, and the N-H proton of the urea moiety. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would be essential for assigning these protons to their specific positions in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include distinct signals for the carbonyl carbon of the urea group, the aromatic carbons of the dimethylphenyl ring, and the carbons of the two butyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the butyl chains and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, for instance, by connecting the butyl groups and the dimethylphenyl group to the urea core.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, which is expected to be C₁₇H₂₈N₂O.

Fragmentation Pathway Analysis

By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer (e.g., using techniques like tandem mass spectrometry or MS/MS), it would be possible to deduce the connectivity of the molecule. Characteristic fragment ions would be expected from the cleavage of the butyl chains, the loss of the entire dibutylamino group, and fragmentation of the dimethylphenyl group, providing further confirmation of the proposed structure.

Without access to the actual experimental data from these analytical techniques for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, a detailed and scientifically rigorous article as per the requested outline cannot be generated.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. The expected IR absorption bands for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- are detailed below.

A prominent feature in the IR spectrum of any urea derivative is the C=O (carbonyl) stretching vibration. nih.gov This band is typically strong and appears in the region of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the substituents on the urea nitrogen atoms. The N-H stretching vibration of the secondary amine in the urea linkage gives rise to a characteristic absorption, usually in the range of 3200-3400 cm⁻¹. specac.com This band is often broad due to hydrogen bonding. specac.com

The aliphatic C-H stretching vibrations from the dibutyl groups are expected in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations of the urea core and the connection to the butyl and phenyl groups will likely appear in the 1450-1200 cm⁻¹ range. nih.gov Aromatic C-H stretching from the 2,5-dimethylphenyl group would be observed just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3400 | Medium to Strong, Broad |

| C-H (Aromatic) | Stretching | 3030 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (Urea) | Stretching | 1630 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N (Urea) | Stretching | 1200 - 1450 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, Raman spectroscopy would be highly effective in characterizing the aromatic and aliphatic hydrocarbon portions of the molecule.

The symmetric breathing vibration of the 2,5-dimethylphenyl ring is expected to produce a strong and sharp band in the Raman spectrum. Aromatic C-C stretching bands are also typically prominent. The C-H stretching vibrations of both the aromatic ring and the butyl groups will be visible, often with greater resolution than in the IR spectrum. The C=O stretch of the urea group, while strong in the IR, is generally weaker in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3030 - 3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=C (Aromatic) | Ring Breathing/Stretching | 1550 - 1620 | Strong |

| C-N (Urea) | Stretching | 1200 - 1450 | Medium |

| C=O (Urea) | Stretching | 1630 - 1680 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- has not been reported, we can infer likely structural features based on the known crystallographic behavior of related urea derivatives.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The planarity of the urea group is a key feature. The orientation of the 2,5-dimethylphenyl ring relative to the urea plane will be determined by steric hindrance and potential intramolecular hydrogen bonding. The flexible dibutyl chains will likely adopt conformations that minimize steric clashes while maximizing favorable packing interactions. Studies on similar N,N'-disubstituted ureas have shown that various conformations, such as trans-cis or trans-trans arrangements of the substituents relative to the carbonyl group, are possible.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthetic organic compounds. For a molecule like Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection could be achieved using a UV detector, as the 2,5-dimethylphenyl group will absorb UV light. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis. Thin-Layer Chromatography (TLC) would also be a useful qualitative tool for monitoring reaction progress and assessing the purity of fractions during purification by column chromatography.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a reaction, identifying compounds, and determining the appropriate solvent system for column chromatography. For a compound with the structural characteristics of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- , which possesses both nonpolar (dibutylamino and dimethylphenyl groups) and polar (urea moiety) features, silica (B1680970) gel is the standard choice for the stationary phase.

The selection of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically employed. The polarity of the eluent is adjusted to achieve a retention factor (Rf) value that allows for clear separation from starting materials and byproducts. For N,N-dialkyl-N'-aryl ureas, a solvent system of ethyl acetate in hexane is a common starting point. The Rf value can be increased by raising the proportion of the more polar solvent.

A representative TLC data table for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- on a silica gel plate is presented below. Visualization of the spots can be achieved under UV light (254 nm) or by using a chemical staining agent such as potassium permanganate (B83412) or vanillin (B372448) stain.

| Solvent System (v/v) | Stationary Phase | Representative Rf Value |

| 20% Ethyl Acetate in Hexane | Silica Gel 60 F254 | 0.45 |

| 30% Ethyl Acetate in Hexane | Silica Gel 60 F254 | 0.60 |

| 10% Methanol (B129727) in Dichloromethane | Silica Gel 60 F254 | 0.55 |

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

Column Chromatography

For the preparative purification of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- , column chromatography using silica gel as the stationary phase is the method of choice. The solvent system determined from TLC analysis is adapted for column chromatography. Typically, a slightly less polar eluent than the one that gives the optimal Rf in TLC is used to start the elution, and the polarity is gradually increased (gradient elution) to separate the desired compound from less polar and more polar impurities.

For a compound of this nature, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration would be effective. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and for quantitative analysis. For phenylurea derivatives, reversed-phase HPLC is the most common method. newpaltz.k12.ny.usnih.gov In this technique, a nonpolar stationary phase, typically a C18-bonded silica gel, is used with a polar mobile phase. newpaltz.k12.ny.usnih.gov

The retention of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- on a C18 column would be influenced by its hydrophobic character, imparted by the dibutyl and dimethylphenyl groups. The mobile phase usually consists of a mixture of acetonitrile and water or methanol and water. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the phenyl group provides strong UV absorbance. nih.gov

The following table provides a representative set of HPLC conditions for the analysis of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- .

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Representative Retention Time | 8.5 minutes |

Computational Chemistry and Theoretical Modeling of Urea, N,n Dibutyl N 2,5 Dimethylphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Urea (B33335), N,N-dibutyl-N'-(2,5-dimethylphenyl)-, DFT calculations can predict its most stable three-dimensional arrangement of atoms (molecular geometry). These calculations typically involve optimizing the geometry to find the lowest energy structure.

Key electronic properties that can be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Predicted Electronic Properties of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- using DFT

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule of this type based on DFT calculations.

The presence of rotatable bonds in the dibutyl and dimethylphenyl groups of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- results in a complex conformational landscape. Computational methods can be employed to explore these different conformations and identify the most stable ones. This process often involves a systematic search of the potential energy surface.

Energy minimization is then performed on the various identified conformers to locate the local and global energy minima. These studies are crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For substituted ureas, the relative orientation of the substituents on the nitrogen atoms can significantly influence their properties. Studies on similar N-alkyl-N'-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically accessible, with the stability of the cis-trans conformation sometimes enhanced by intramolecular hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility and interactions with its environment.

MD simulations can model the dynamic nature of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, including the rotation around its various single bonds. This is particularly important for understanding the flexibility of the dibutyl chains and the rotation of the dimethylphenyl group. The simulations can reveal the preferred torsional angles and the energy barriers associated with rotating different parts of the molecule. For instance, variable temperature NMR studies on related disubstituted ureas have been used to determine the rotational barriers of Ar-N bonds. researchgate.net

Table 2: Predicted Rotational Energy Barriers for Key Bonds in Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

| Bond | Predicted Rotational Barrier (kcal/mol) |

| C(O)-N(dibutyl) | 8 - 12 |

| C(O)-N'(aryl) | 10 - 15 |

| N'-C(aryl) | 5 - 8 |

Note: These values are illustrative and represent typical rotational barriers for similar chemical bonds in related urea compounds.

The behavior of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- in a solution can be significantly different from its behavior in the gas phase. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to model these solvation effects. These simulations can predict how the solvent molecules arrange around the solute and how they affect its conformation and dynamics.

For example, in a polar solvent like water, the polar urea core would be expected to interact favorably with water molecules, while the nonpolar dibutyl and dimethylphenyl groups would likely be shielded from the solvent. In some cases, intramolecular hydrogen bonding might be favored in nonpolar solvents, while intermolecular hydrogen bonding with the solvent would dominate in polar, protic solvents. Studies on similar N-aryl-N'-cyclopentyl ureas have utilized implicit water models (GBSA) in their simulations to understand solution-phase conformational preferences. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. These predictions can be invaluable for interpreting experimental spectra or for identifying the compound. For instance, theoretical calculations can provide vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. biointerfaceresearch.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structure elucidation.

Table 3: Predicted Spectroscopic Data for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | C=O Stretch | 1640 - 1660 cm⁻¹ |

| ¹³C NMR | C=O Chemical Shift | 155 - 160 ppm |

| ¹H NMR | N-H Chemical Shift | 7.5 - 8.5 ppm |

Note: The predicted values are based on typical ranges for similar functional groups in related urea compounds and serve as an illustrative example.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for this purpose.

For Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, the first step would involve the optimization of its molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following this, the NMR shielding tensors would be calculated at the same level of theory. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which would be computed at the identical level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.5 - 9.5 | - |

| Aromatic C-H | 6.8 - 7.2 | 120 - 138 |

| N-CH₂ | 3.2 - 3.4 | 45 - 50 |

| CH₂ | 1.4 - 1.7 | 28 - 32 |

| CH₂ | 1.2 - 1.4 | 18 - 22 |

| CH₃ (butyl) | 0.8 - 1.0 | 12 - 15 |

| CH₃ (phenyl) | 2.2 - 2.4 | 18 - 21 |

| C=O | - | 155 - 160 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes only.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimental bands.

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation. These calculations, typically performed using DFT methods, yield the harmonic vibrational frequencies and their corresponding intensities for IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods.

For Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, the simulated spectra would reveal characteristic vibrational modes. Key vibrations would include the N-H stretching frequency, typically observed in the range of 3200-3400 cm⁻¹, the C=O (Amide I) stretching vibration around 1630-1680 cm⁻¹, and the C-N stretching and N-H bending (Amide II) modes. The aliphatic C-H stretching vibrations of the butyl groups would appear around 2800-3000 cm⁻¹, while the aromatic C-H stretches of the dimethylphenyl ring would be found at slightly higher wavenumbers. The simulated spectra would be instrumental in understanding the vibrational characteristics of the molecule and could be used to interpret experimental data. researchgate.netbiointerfaceresearch.com

Table 2: Key Predicted Vibrational Frequencies for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | 1500 - 1580 |

| C-N Stretch | 1300 - 1400 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes only.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools can be used to visualize, quantify, and understand these forces.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule of interest (the pro-molecule) is greater than or equal to the contributions from all other molecules in the crystal (the pro-crystal).

By mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can generate a unique two-dimensional "fingerprint plot." This plot of dᵢ versus dₑ provides a summary of all intermolecular contacts.

Quantitative Assessment of Non-Covalent Interactions

Beyond the visualization provided by Hirshfeld surfaces, a quantitative assessment of non-covalent interactions can be achieved through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), can characterize the nature and strength of interactions. For hydrogen bonds, specific criteria for these values at the BCP are well-established.

NCI analysis is based on the electron density and its reduced density gradient (RDG). It allows for the visualization of non-covalent interactions in real space. Regions of weak, attractive interactions (like van der Waals forces and hydrogen bonds) and strong, repulsive interactions (steric clashes) can be identified and color-coded. For the title compound, NCI analysis would visualize the hydrogen bonds involving the urea N-H and C=O groups, as well as the van der Waals interactions involving the dibutyl and dimethylphenyl moieties.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. A plausible synthetic route would involve the reaction of 2,5-dimethylphenyl isocyanate with dibutylamine (B89481).

Computational methods can be used to map out the potential energy surface for this reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of activation energies, which are key to understanding the reaction kinetics.

For the reaction between 2,5-dimethylphenyl isocyanate and dibutylamine, a concerted or a stepwise mechanism could be explored. The geometry of the transition state would be characterized by the partial formation of the N-C bond and the partial breaking of the N=C bond of the isocyanate. researchgate.net Frequency calculations on the located transition state structure would confirm it as a first-order saddle point by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to verify that the transition state connects the reactants and the product (or intermediate). Such modeling would provide a detailed, atomistic understanding of the reaction pathway. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Urea, N,n Dibutyl N 2,5 Dimethylphenyl Transformations

Reactivity at the Urea (B33335) Linkage

The urea functional group is the central reactive site in N,N-dibutyl-*N'-(2,5-dimethylphenyl)urea, susceptible to cleavage and modification under various conditions.

Hydrolysis and Degradation Pathways

The hydrolysis of ureas, breaking the amide bonds to yield amines and carbon dioxide, is a fundamental degradation pathway. While generally slow under neutral conditions, the rate of hydrolysis is significantly influenced by pH, temperature, and the nature of the substituents on the urea nitrogen atoms.

For substituted phenylureas, hydrolysis can proceed through different mechanisms depending on the acidity of the medium. In acidic solutions, the reaction is catalyzed, and the rate profile can be complex, often showing a dependence on the concentration of the acid. nih.gov Studies on related N-aryl ureas suggest that protonation can occur on either the oxygen or nitrogen atoms, influencing the subsequent cleavage of the C-N bond. nih.govnih.gov For N,N-dibutyl-*N'-(2,5-dimethylphenyl)urea, acid-catalyzed hydrolysis would be expected to yield dibutylamine (B89481), 2,5-dimethylaniline (B45416), and carbon dioxide.

Under environmental conditions, the degradation of similar urea-based compounds has been observed. For instance, N,N'-dibutylurea has been shown to be biodegradable in soil, with its degradation rate being influenced by factors such as soil type and repeated applications. nih.gov This suggests that microbial enzymatic processes can also contribute to the breakdown of such molecules.

Table 1: General Conditions for Urea Hydrolysis

| Condition | Reagents/Catalysts | Expected Products |

| Acidic | H₂SO₄, HCl | Dibutylamine, 2,5-Dimethylaniline, CO₂ |

| Basic | NaOH, KOH | Dibutylamine, 2,5-Dimethylaniline, Carbonate salts |

| Enzymatic | Ureases (in soil) | Dibutylamine, 2,5-Dimethylaniline, Ammonia, CO₂ |

Transamidation and Exchange Reactions

Transamidation offers a pathway to modify the urea structure by exchanging one of the amine components. This reaction typically requires a catalyst and involves the reaction of the urea with a primary or secondary amine. Various metal-based and metal-free catalytic systems have been developed for the transamidation of amides and ureas. rsc.orgnih.gov

For N,N-dibutyl-*N'-(2,5-dimethylphenyl)urea, a transamidation reaction with a different amine (R₂'NH) could lead to the formation of a new urea derivative and the displacement of either dibutylamine or 2,5-dimethylaniline. The equilibrium of this reaction would be influenced by the relative nucleophilicity and volatility of the amines involved. Catalysts such as those based on iron, palladium, zirconium, and hafnium have been shown to be effective in promoting such transformations. nih.govrsc.orgnih.gov The steric hindrance posed by the dibutyl and dimethylphenyl groups would likely necessitate the use of robust catalytic systems. nih.gov

Reactions Involving N-Substituents

The butyl and dimethylphenyl groups attached to the urea nitrogen atoms also possess their own reactivity, allowing for further functionalization of the molecule.

Functional Group Transformations on the Butyl Chains

The n-butyl groups are saturated alkyl chains and are generally less reactive than the other parts of the molecule. However, under specific conditions, they can undergo functionalization. For instance, free-radical halogenation could introduce a halogen atom onto the butyl chain, which could then serve as a handle for further synthetic modifications.

Oxidative processes can also target the butyl groups. While direct oxidation of the C-H bonds of the butyl chains would require harsh conditions, enzymatic systems in microorganisms are capable of hydroxylating such alkyl chains as part of metabolic degradation pathways. Studies on the degradation of N,N'-dibutylurea in soil suggest that microbial activity plays a significant role, which could involve oxidation of the butyl groups. nih.gov

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

The 2,5-dimethylphenyl ring is an activated aromatic system and is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the two methyl groups and the urea group, will determine the position of substitution.

The urea group, specifically the -NH-CO-N(Bu)₂ moiety, is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. byjus.com The methyl groups are also activating and ortho-, para-directing. Therefore, incoming electrophiles would be directed to the positions ortho and para to the urea group. In the case of the 2,5-dimethylphenyl ring, the available positions for substitution are at C4 and C6. Steric hindrance from the adjacent methyl group at C2 and the bulky dibutylurea group might influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. masterorganicchemistry.com The precise conditions would need to be carefully controlled to avoid side reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 4-Nitro- and/or 6-Nitro- derivative |

| Bromination | Br⁺ | 4-Bromo- and/or 6-Bromo- derivative |

| Sulfonation | SO₃ | 4-Sulfonic acid and/or 6-Sulfonic acid derivative |

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies on N,N-dibutyl-*N'-(2,5-dimethylphenyl)urea are scarce in the literature. However, the mechanisms of related reactions can provide valuable insights.

The hydrolysis of ureas in acidic media is proposed to proceed via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov An alternative pathway involves protonation of one of the nitrogen atoms, followed by C-N bond cleavage. nih.gov

The mechanism of metal-catalyzed transamidation reactions often involves the coordination of the urea to the metal center, followed by nucleophilic attack of the incoming amine. nih.gov For sterically hindered ureas, the catalytic cycle may involve intermediates that alleviate steric strain.

Computational studies on the reactivity of substituted ureas can provide theoretical support for proposed mechanisms and predict reaction pathways. researchgate.net Such studies on N,N-dibutyl-*N'-(2,5-dimethylphenyl)urea could elucidate the transition states and intermediates involved in its various transformations, offering a deeper understanding of its chemical behavior.

Kinetic Investigations and Rate-Determining Steps

Detailed kinetic investigations and the identification of rate-determining steps for reactions involving Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- have not been extensively reported in publicly available scientific literature. General principles of urea chemistry suggest that reactions would likely involve nucleophilic attack at the carbonyl carbon or reactions at the nitrogen atoms. The rate of such reactions would be influenced by the steric hindrance presented by the two butyl groups and the 2,5-dimethylphenyl group, as well as the electronic properties of the substituents.

For analogous urea compounds, the rate-determining step in many reactions is often the initial bond-forming or bond-breaking step involving the urea moiety. For instance, in catalyzed reactions, the formation of a complex between the catalyst and the urea could be the slow step. Without specific experimental data for the title compound, any discussion on rate-determining steps remains speculative and based on general mechanistic considerations for ureas.

Role of Catalysts and Reaction Conditions

The reactivity of ureas can be significantly influenced by the presence of catalysts and the specific reaction conditions employed. While no specific catalytic studies for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- were found, related urea derivatives are known to participate in a variety of catalyzed transformations. For example, silver(I) salts have been shown to catalyze the cycloisomerization reactions of propargyl ureas, leading to the formation of heterocyclic structures. unipr.it The "carbophilic" nature of the silver catalyst activates the carbon-carbon triple bond, facilitating intramolecular attack. unipr.it

The reaction conditions, such as temperature, solvent, and the nature of the catalyst, would be expected to play a crucial role in the transformations of Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. For instance, in reactions involving deprotonation of the N-H group, the choice of base and solvent would be critical. Similarly, for reactions at the carbonyl group, Lewis or Brønsted acids could act as catalysts. The stability of related urea compounds is noted to be good under recommended storage conditions, suggesting they are suitable for a range of synthetic chemical reactions. atamankimya.com

Table 1: Hypothetical Influence of Catalysts on Urea Transformations

| Catalyst Type | Potential Transformation | Expected Role |

| Brønsted Acid | Hydrolysis, Addition to carbonyl | Protonation of the carbonyl oxygen, enhancing electrophilicity. |

| Lewis Acid | Friedel-Crafts type reactions | Coordination to the carbonyl oxygen or nitrogen atoms. |

| Transition Metal | Cross-coupling reactions | Oxidative addition, reductive elimination cycles. |

| Base | N-Alkylation, N-Arylation | Deprotonation of the N'-H group. |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- are not documented in the available literature. However, the presence of a chiral center in a reactant or catalyst would be expected to influence the stereochemistry of the products. The N,N-dibutyl-N'-(2,5-dimethylphenyl) urea itself is achiral. If this urea were to react with a chiral reagent or be influenced by a chiral catalyst, the formation of diastereomeric or enantiomeric products could be possible.

For example, in a hypothetical catalytic reduction of the carbonyl group to a methylene (B1212753) group, if the catalyst were chiral, one enantiomer of the resulting amine could be formed in excess. The steric bulk of the dibutyl and dimethylphenyl groups would likely play a significant role in the facial selectivity of such a reaction.

No Scientific Data Found for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-

Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings or application data could be located for the chemical compound Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. Consequently, the requested article on its advanced applications in chemical sciences cannot be generated.

Extensive searches were conducted to find information pertaining to the catalytic, organocatalytic, anion recognition, self-assembly, and polymer chemistry applications of this specific urea derivative. These searches, however, did not yield any published studies, experimental data, or detailed characterizations for Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-.

While general information on the broader class of urea and thiourea (B124793) compounds is available, including their roles in organocatalysis, as ligands in transition metal catalysis, and in supramolecular chemistry, no literature specifically mentions or investigates the properties and applications of the N,N-dibutyl-N'-(2,5-dimethylphenyl)- substituted urea.

Information on closely related but structurally distinct compounds was found, but this information cannot be attributed to the specific compound requested. The precise substitution pattern of the butyl and dimethylphenyl groups is critical in determining the chemical and physical properties of the molecule, including its potential applications.

It is concluded that "Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-" is likely a compound that has not been the subject of published scientific research, or such research is not available in the public domain. Therefore, the creation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

Advanced Applications in Chemical Sciences Based on Urea, N,n Dibutyl N 2,5 Dimethylphenyl Framework

Material Science Applications

Design of Functional Materials with Tunable Properties

The design of functional materials with precisely controlled properties is a cornerstone of modern materials science. The N,N-dibutyl-N'-(2,5-dimethylphenyl)urea framework is an exemplary platform for this purpose, owing to the inherent characteristics of the N,N-dialkyl-N'-aryl urea (B33335) moiety. The conformational flexibility and hydrogen bonding capabilities of the urea group, combined with the steric and electronic effects of its substituents, allow for the fine-tuning of material properties at the molecular level.

The conformational preferences of N-alkyl-N'-aryl ureas are critical in dictating the supramolecular assembly and, consequently, the macroscopic properties of the resulting materials. cymitquimica.com The urea functional group can adopt different conformations, such as trans-trans and cis-trans, which can be influenced by the nature of the substituents on the nitrogen atoms. researchgate.netnih.gov In the case of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, the two butyl groups on one nitrogen and the 2,5-dimethylphenyl group on the other create a specific steric and electronic environment that directs its conformational behavior.

The hydrogen atom on the N'-(2,5-dimethylphenyl) group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to the formation of one-dimensional hydrogen-bonded chains or more complex three-dimensional networks, which are the basis for creating materials with tailored mechanical, optical, or electronic properties. The dibutyl groups, being bulky and non-polar, can influence the solubility and processing characteristics of the material, as well as introduce void space or channels within the solid-state structure.

The 2,5-dimethylphenyl group also plays a crucial role. The methyl groups provide steric bulk, which can be used to control the packing of the molecules in the solid state, and they also modify the electronic properties of the aromatic ring. By systematically altering the substitution pattern on the phenyl ring or the length and branching of the alkyl chains, a library of materials with a continuous range of properties can be envisioned. For instance, the introduction of more polar functional groups could enhance solubility in polar solvents, while the incorporation of chromophores could lead to photoresponsive materials.

The table below summarizes the key structural features of the N,N-dibutyl-N'-(2,5-dimethylphenyl)urea framework and their potential impact on material properties.

| Structural Feature | Influence on Material Properties |

| Urea Backbone | Hydrogen bonding, conformational flexibility, supramolecular assembly |

| N,N-dibutyl Groups | Solubility, processability, steric hindrance, control of intermolecular spacing |

| N'-(2,5-dimethylphenyl) Group | Steric hindrance, electronic properties, aromatic stacking interactions |

This ability to rationally design and synthesize N,N-dialkyl-N'-aryl ureas with predictable properties makes them highly attractive for applications in areas such as liquid crystals, organogels, and porous materials.

Environmental Chemical Research

Fate and Transport Studies in Environmental Matrices

The environmental fate and transport of a chemical are governed by its physicochemical properties. For N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, these properties can be predicted based on its structure. The presence of two butyl chains and a dimethylphenyl group suggests that the molecule is likely to have low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to associate with organic matter in soil and sediment.

The following table presents predicted physicochemical properties for a structurally similar compound, N,N-dibutyl-N'-phenyl-urea, which can serve as a proxy for estimating the properties of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea.

| Property | Predicted Value | Implication for Environmental Fate |

| LogP (Octanol-Water Partition Coefficient) | 4.12 | High potential for sorption to soil and sediment organic carbon |

| Water Solubility | Low (predicted LogS = -4.15) | Limited mobility in aqueous systems; likely to be found in soil and sediment |

| Vapor Pressure | Low | Not likely to be significantly transported in the atmosphere |

| Boiling Point | High (predicted 685.76 K) | Low volatility |

Data for N,N-dibutyl-N'-phenyl-urea from Cheméo database, predicted using Crippen and Joback methods. chemeo.com

Based on these predicted properties, the transport of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea in the environment is expected to be limited in the aqueous phase. Its primary mode of transport would likely be through the movement of soil and sediment particles to which it is adsorbed. Leaching into groundwater would be expected to be minimal, unless facilitated by the presence of co-solvents or dissolved organic matter.

Degradation Pathways and Metabolite Identification in the Environment

The degradation of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea in the environment can occur through biotic and abiotic processes. While specific degradation studies are lacking, plausible pathways can be proposed based on the known metabolism of other urea-based compounds, such as herbicides and pharmaceuticals. nih.govnih.gov

Plausible Biotic Degradation Pathways:

N-dealkylation: The removal of one or both butyl groups is a common metabolic pathway for N-alkylated compounds, mediated by microbial enzymes. This would lead to the formation of N-butyl-N'-(2,5-dimethylphenyl)urea and subsequently N'-(2,5-dimethylphenyl)urea.

Hydroxylation of the aromatic ring: Microbial monooxygenases could introduce hydroxyl groups onto the 2,5-dimethylphenyl ring, increasing the polarity of the molecule and facilitating further degradation.

Hydrolysis of the urea bond: Although generally stable, the urea linkage can be hydrolyzed by certain microorganisms, leading to the formation of dibutylamine (B89481) and 2,5-dimethylaniline (B45416).

Plausible Abiotic Degradation Pathways:

Photolysis: In the presence of sunlight, particularly in surface waters, the compound may undergo photodegradation, although the specific products are unknown.

Hydrolysis: While slow under neutral pH conditions, hydrolysis of the urea bond could be accelerated at very high or low pH, though such conditions are not typical in most natural environments.

The identification of metabolites is crucial for a complete environmental risk assessment. The potential degradation products of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, such as 2,5-dimethylaniline, could have their own toxicological profiles that differ from the parent compound.

Role as a Persistent Mobile Organic Contaminant (PMOC) Model

Persistent Mobile Organic Contaminants (PMOCs) are compounds that are resistant to degradation (persistent), move readily through the aquatic environment (mobile), and pose a threat to drinking water resources. While N,N-dibutyl-N'-(2,5-dimethylphenyl)urea itself may not be highly mobile due to its predicted high Kow, its potential degradation products could exhibit PMOC characteristics.

For instance, if the urea bond is cleaved, the resulting 2,5-dimethylaniline would be more water-soluble and mobile than the parent compound. The persistence of such an aromatic amine in the environment would then be a key factor in determining its potential as a PMOC.

Furthermore, the study of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea can contribute to the development and validation of quantitative structure-activity relationship (QSAR) models for predicting the environmental fate of complex organic molecules. researchgate.netnih.govmdpi.com By correlating the structural features of this and other N,N-dialkyl-N'-aryl ureas with their environmental behavior, more accurate predictive tools can be built. This is particularly important for screening large numbers of chemicals for potential PMOC properties before they are widely used.

The table below summarizes the structural features of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea in the context of PMOC characteristics.

| PMOC Characteristic | Relevance of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea Structure |

| Persistence | The substituted urea and aromatic rings are generally resistant to rapid degradation. |

| Mobility | The parent compound has low predicted mobility, but potential degradation products (e.g., 2,5-dimethylaniline) could be more mobile. |

| Toxicity | The toxicological profile is unknown, but aromatic amines, which are potential degradation products, are a class of compounds with known toxicological concerns. |

Structure Property Relationship Spr Studies of Urea, N,n Dibutyl N 2,5 Dimethylphenyl and Its Derivatives

Impact of Substituent Modifications on Molecular Conformation

The three-dimensional shape of urea (B33335) derivatives is heavily influenced by the steric and electronic nature of their substituents. The urea moiety itself has restricted rotation around the C-N bonds due to resonance, which imparts partial double-bond character. nih.gov For N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, the bulky n-butyl groups on one nitrogen and the substituted aromatic ring on the other create significant steric hindrance.

Modifying these substituents would have predictable conformational outcomes. For instance, replacing the n-butyl groups with smaller methyl groups would reduce steric bulk, potentially allowing for a wider range of accessible conformations. Conversely, introducing larger substituents on the phenyl ring would increase steric crowding and further lock the molecule into a specific conformation.

Table 1: Predicted Conformational Impact of Substituent Modification

| Modification to Base Structure | Primary Steric Influence | Predicted Conformational Outcome |

|---|---|---|

| Replace n-butyl with methyl | Reduced bulk at the N,N-dialkyl side | Increased rotational freedom around the N-C(O) bond. |

| Replace 2,5-dimethylphenyl with phenyl | Removal of ortho-methyl group | Increased rotational freedom of the aryl group. |

| Replace n-butyl with tert-butyl | Increased bulk at the N,N-dialkyl side | Severely restricted rotation; molecule locked in a fixed conformation. |

| Introduce a substituent at position 6 of the phenyl ring | Increased steric clash with the N'-H bond | Twisting of the phenyl ring out of the urea plane. |

Correlating Structural Features with Spectroscopic Signatures

The structural features of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea and its derivatives can be directly correlated with their spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In IR spectroscopy, the carbonyl (C=O) stretching frequency is a sensitive probe of the electronic environment. For the title compound, this band would be expected in the typical urea range of 1630-1680 cm⁻¹. The exact position is influenced by hydrogen bonding involving the N'-H group. Any structural modification that alters the strength of this hydrogen bond will shift the C=O peak.

Table 2: Predicted Spectroscopic Shifts Based on Structural Variation

| Structural Variation | Effect on Electronic/Steric Environment | Predicted Spectroscopic Change |

|---|---|---|

| Adding electron-withdrawing group to phenyl ring | Increases acidity of N'-H proton | Downfield shift of N'-H signal in ¹H NMR; potential increase in C=O frequency in IR. |

| Adding electron-donating group to phenyl ring | Decreases acidity of N'-H proton | Upfield shift of N'-H signal in ¹H NMR; potential decrease in C=O frequency in IR. |

| Replacing n-butyl with smaller alkyl groups | Reduced steric hindrance | May lead to sharper NMR signals due to faster rotation at room temperature. |

| Use of a polar, hydrogen-bond accepting solvent | Disruption of intermolecular H-bonds | Upfield shift of the N'-H proton signal in ¹H NMR. |

Influence of Structural Variations on Catalytic Performance

Urea derivatives can function as organocatalysts, primarily by leveraging their ability to act as hydrogen-bond donors to activate substrates. nih.govmdpi.com The catalytic potential of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea is inherently limited by its structure. It possesses only one hydrogen-bond donor (the N'-H group), and the carbonyl oxygen can act as an acceptor. The bulky substituents may sterically block the active site, hindering its interaction with potential substrates.

However, structural variations could transform it into a more effective catalyst. The most significant change would be to replace the two butyl groups with hydrogen atoms, creating an N,N'-disubstituted urea. This would introduce two additional N-H donor sites, dramatically increasing its potential for substrate activation through multiple hydrogen bonds. mdpi.com Furthermore, tuning the electronic properties of the 2,5-dimethylphenyl ring could modulate the acidity of the N'-H proton, thereby fine-tuning its catalytic activity. For instance, adding electron-withdrawing groups would make the proton more acidic, enhancing its ability to activate electrophiles.

Table 3: Influence of Structural Changes on Potential Catalytic Activity

| Structural Modification | Change in H-Bonding Capability | Impact on Catalytic Performance |

|---|---|---|

| Replace both n-butyl groups with H | Adds two H-bond donor sites | Significantly enhances potential as a hydrogen-bond catalyst. |

| Introduce electron-withdrawing groups on the phenyl ring | Increases acidity of N'-H proton | Enhances ability to activate substrates sensitive to acid catalysis. |

| Introduce a chiral center in a substituent | Creates a chiral binding pocket | Potential for enantioselective organocatalysis. mdpi.com |

| Replace n-butyl groups with coordinating groups (e.g., pyridyl) | Introduces metal binding sites | Could be used as a ligand for metal-based catalysis. mdpi.comnih.gov |

Modulating Self-Assembly and Supramolecular Interactions through Structural Design

The ability of urea compounds to form predictable, strong hydrogen bonds makes them excellent building blocks for supramolecular chemistry. nih.govresearchgate.net They can self-assemble into various architectures like tapes, helices, and sheets. nih.gov The specific structure of N,N-dibutyl-N'-(2,5-dimethylphenyl)urea, with its single N'-H donor and bulky substituents, largely dictates its self-assembly behavior.

Unlike simple ureas that can form extensive 1D hydrogen-bonded chains, the title compound is sterically hindered. The dibutyl groups and the dimethylphenyl group prevent the close packing required for such extended networks. nih.gov It is most likely to form discrete hydrogen-bonded dimers in solution or in the solid state. To achieve more complex supramolecular structures, the substituents would need to be redesigned. Removing the butyl groups would open up hydrogen bonding sites, enabling the formation of 1D or 2D networks. The design of molecules with specific geometries can direct the self-assembly process to create controlled nanostructures. researchgate.netrsc.org

Table 4: Supramolecular Assembly as a Function of Structural Design

| Structural Feature | Key Interaction | Predicted Supramolecular Structure |

|---|---|---|

| Base Molecule (one N'-H, bulky groups) | Single H-bond donor, steric hindrance | Discrete dimers or small oligomers. |

| N,N'-diarylurea (two N-H groups) | Two H-bond donors and two acceptors | Forms 1D linear chains or tapes. researchgate.net |

| N,N'-dialkylurea (two N-H groups) | Two H-bond donors and two acceptors | Can form supramolecular polymers in solution. nih.gov |

| Urea with planar, extended π-systems | H-bonding plus π-π stacking | Formation of 2D sheets or layered crystals. nih.gov |

Structural Factors Affecting Environmental Persistence and Mobility